alpha-methyl-L-phenylalanine

Übersicht

Beschreibung

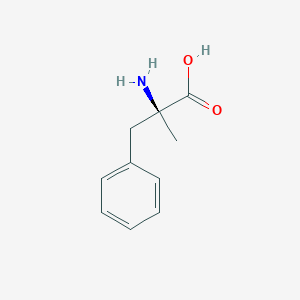

Alpha-methyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, characterized by the addition of a methyl group at the alpha position. This modification alters its chemical properties and biological activity, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-methyl-L-phenylalanine can be synthesized through several methods. One common approach involves the alkylation of L-phenylalanine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs biotechnological methods. Engineered strains of Escherichia coli can be used to produce this compound from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol. This bioconversion process involves multiple enzymatic steps, including the conversion of precursors to phenylpyruvate, which is then transformed into this compound .

Analyse Chemischer Reaktionen

Acylation and Dealkylation Reactions

α-MePhe undergoes N-acylation and dealkylation to modify its functional groups:

- N-Acylation : Reacted with alkanoic anhydrides (e.g., acetic anhydride) or acid halides to form N-acyl derivatives. These intermediates are critical for peptide synthesis .

- Dealkylation : Treatment with AlCl₃ or concentrated HBr removes protecting groups (e.g., methoxy → hydroxy) .

Example Reaction Pathway :

- Acylation :

α-MePhe + Ac₂O → N-Acetyl-α-MePhe - Dealkylation :

N-Acetyl-α-MePhe (3-OMe, 4-OH) + AlCl₃ → N-Acetyl-α-MePhe (3,4-diOH)

Acid-Catalyzed Hydrolysis and Neutralization

- Hydrolysis : α-MePhe methyl ester (HMDB0245704) is hydrolyzed in acidic media (HCl/H₂O) to yield the free amino acid .

- Neutralization : Reacting α-MePhe·HCl with alkylene oxides (e.g., ethylene oxide) regenerates the free base .

Table 2: Derivatization Reactions of α-MePhe

Enzyme Inhibition and Decarboxylation

- Tyrosine Hydroxylase Inhibition : α-MePhe competitively inhibits tyrosine hydroxylase (Ki = 12 µM), blocking L-DOPA synthesis .

- Decarboxylation : Catalyzed by aromatic L-amino acid decarboxylase (AADC), α-MePhe undergoes decarboxylation to form α-methyl-β-phenylethylamine, a potential neuroactive metabolite .

Kinetic Parameters :

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| AADC | α-MePhe | 480 | 0.85 |

| Tyrosine Hydroxylase | α-MePhe | 12 | N/A |

Wissenschaftliche Forschungsanwendungen

Targeted Radionuclide Therapy

Overview

Alpha-methyl-L-phenylalanine has been investigated as a radiopharmaceutical in the treatment of various cancers, primarily due to its selective uptake by L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors.

Key Findings

- Therapeutic Efficacy : A study demonstrated that 2-[211At]astato-alpha-methyl-L-phenylalanine (2-[211At]AAMP) showed significant cellular uptake in LAT1-expressing human ovarian cancer cells (SKOV3) and exhibited cytotoxic effects, leading to cell death and DNA damage at specific concentrations .

- Animal Studies : In vivo experiments indicated that 2-[211At]AAMP peaked in tumor accumulation at 30 minutes post-injection and remained detectable for up to 60 minutes. This compound significantly improved survival rates in tumor-bearing mice without severe side effects .

- Mechanism of Action : The compound's mechanism involves selective targeting of LAT1, leading to effective radioactivity delivery to tumor cells while minimizing exposure to healthy tissues .

Pharmacokinetics and Biodistribution

Pharmacokinetics

Research has shown that after administration, AAMP is rapidly cleared from the bloodstream and excreted via urine, which is crucial for minimizing systemic toxicity. The stability of 2-[211At]AAMP in murine plasma was confirmed, indicating its potential for clinical application .

Biodistribution Studies

Biodistribution studies have revealed that AAMP derivatives accumulate preferentially in tumors compared to normal tissues. This selective accumulation is vital for enhancing the therapeutic index of radionuclide therapies .

Potential in Other Therapeutic Areas

Antihypertensive Agents

this compound derivatives have been explored for their antihypertensive properties. The L form of these compounds has shown therapeutic activity while being less toxic than its D counterpart, making them valuable candidates for hypertension treatment .

Comparative Data Table

Case Studies

-

Case Study 1: Ovarian Cancer Treatment

In an experimental study involving SKOV3 ovarian cancer cells, the application of 2-[211At]AAMP resulted in a marked reduction of cell viability and induction of apoptosis at specific doses. This study highlighted the potential of AAMP as a targeted therapy for LAT1-positive cancers . -

Case Study 2: Antihypertensive Effects

Research into this compound derivatives revealed their effectiveness as antihypertensive agents, showing promise for developing safer medications with similar therapeutic effects but reduced toxicity profiles compared to traditional treatments .

Wirkmechanismus

The mechanism of action of alpha-methyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is selectively transported by the L-type amino acid transporter 1 (LAT1), which is highly expressed in certain tissues, including the brain and tumors. This selective transport facilitates targeted drug delivery and therapeutic applications . Additionally, its role as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine contributes to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Alpha-methyl-L-phenylalanine can be compared with other phenylalanine derivatives:

L-Phenylalanine: The parent compound, lacking the alpha-methyl group, has different transport and metabolic properties.

2-Iodo-L-phenylalanine: This derivative has an iodine substituent at the 2-position, enhancing its affinity and selectivity for LAT1.

L-Phenylglycine: A shorter analog with a lower affinity for LAT1.

These comparisons highlight the unique properties of this compound, particularly its selective transport and potential therapeutic applications.

Biologische Aktivität

Alpha-methyl-L-phenylalanine (α-MePhe) is a synthetic amino acid derivative of phenylalanine, notable for its diverse biological activities and applications in pharmacology and molecular biology. This article provides a comprehensive overview of the biological activity of α-MePhe, including its mechanisms of action, therapeutic applications, and relevant case studies.

α-MePhe is characterized by the presence of a methyl group at the alpha position relative to the carboxyl group. This modification alters its interaction with various biological systems, particularly in neurotransmitter synthesis and transport.

- Transport Mechanism : α-MePhe is a substrate for the L-type amino acid transporter 1 (LAT1) , which facilitates its transport across the blood-brain barrier into the central nervous system (CNS) . This property is crucial for its potential therapeutic applications in neurological disorders.

-

Enzyme Inhibition :

- Tyrosine Hydroxylase Inhibition : α-MePhe inhibits tyrosine hydroxylase, an enzyme critical for converting tyrosine to L-DOPA, leading to reduced levels of catecholamines such as dopamine and norepinephrine .

- Phenylalanine Hydroxylase Inhibition : It also inhibits phenylalanine hydroxylase, causing elevated levels of phenylalanine in the bloodstream, akin to conditions seen in phenylketonuria .

Biological Effects

The biological effects of α-MePhe are significant in both experimental and clinical settings:

- Neurochemical Effects : In newborn mice, administration of α-MePhe resulted in a 65-70% inhibition of hepatic phenylalanine hydroxylase activity within 12 hours, leading to chronic hyperphenylalaninemia. This condition was associated with disaggregation of brain polyribosomes and reduced rates of polypeptide chain elongation .

-

Therapeutic Applications :

- Cancer Treatment : Recent studies have explored α-MePhe derivatives as radiopharmaceuticals for targeted alpha therapy (TAT). For instance, 2-211At-astato-α-methyl-L-phenylalanine demonstrated improved tumor retention when combined with probenecid, significantly suppressing tumor growth in murine models .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of α-MePhe:

Summary of Key Research Findings

- LAT1 Selectivity : α-MePhe exhibits selective uptake via LAT1 over LAT2, making it a suitable candidate for drug delivery systems targeting tumors .

- Impact on Neurotransmission : The compound's inhibition of key enzymes involved in catecholamine synthesis suggests potential applications in treating disorders characterized by dysregulated dopamine levels.

- Radiopharmaceutical Development : The development of radiolabeled α-MePhe derivatives has shown promise in improving imaging and treatment outcomes for various cancers due to their selective uptake by tumor cells.

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOWVAAEQCNGLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945921 | |

| Record name | alpha-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-35-2 | |

| Record name | α-Methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-2-methyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-.ALPHA.-METHYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4V7K5BM5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes α-Methyl-L-phenylalanine (αMePhe) interesting for peptide drug design?

A1: αMePhe is a unique unnatural amino acid that holds promise in designing stable and effective peptide-based drugs. Its distinct structure, featuring an α-methyl group and an aromatic phenyl ring, introduces a novel non-covalent stapling strategy. This "stapling" enhances the stability of peptides, making them more resistant to degradation in the body and potentially improving their therapeutic potential [].

Q2: How does αMePhe contribute to the stability and activity of peptides?

A2: The α-methyl group and the phenyl ring in αMePhe introduce steric constraints within the peptide structure []. This leads to a preference for α-helical conformations, which are often crucial for the biological activity of many peptides. This inherent stability makes these modified peptides less susceptible to enzymatic breakdown, potentially leading to longer half-lives and improved efficacy [, ].

Q3: Are there specific examples demonstrating the successful application of αMePhe in peptide drug design?

A3: Yes, αMePhe has shown promising results in developing a stable and functional mimetic of human relaxin-3 (H3 relaxin) []. Researchers successfully incorporated αMePhe into the B-chain of H3 relaxin, creating a mimetic with increased serum stability while retaining the biological activity of the native peptide []. This demonstrates the potential of αMePhe in developing stable and effective peptide-based therapeutics.

Q4: Has αMePhe been used to improve the properties of other biologically relevant peptides?

A4: αMePhe has also been successfully incorporated into bradykinin (BK) analogues to develop potent and selective kinin B1 receptor antagonists []. The addition of αMePhe increased these analogues' resistance to enzymatic degradation, enhancing their stability and effectiveness as B1 receptor antagonists []. This highlights the versatility of αMePhe in optimizing peptide properties for various therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.